
2-(Trifluoromethyl)cyclohexanecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)cyclohexanecarbaldehyde is an organic compound with the molecular formula C8H11F3O It is characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which is further bonded to an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)cyclohexanecarbaldehyde typically involves the introduction of a trifluoromethyl group to a cyclohexane ring followed by the addition of an aldehyde group. One common method involves the reaction of cyclohexanone with trifluoromethylating agents under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and purity. The process may include steps such as distillation and purification to isolate the final product.
化学反応の分析
Types of Reactions
2-(Trifluoromethyl)cyclohexanecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used to substitute the trifluoromethyl group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction results in the formation of alcohols.
科学的研究の応用
2-(Trifluoromethyl)cyclohexanecarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Trifluoromethyl)cyclohexanecarbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(Trifluoromethyl)benzaldehyde
- 2-(Trifluoromethyl)cyclopentanecarbaldehyde
- 2-(Trifluoromethyl)cyclohexanone
Uniqueness
2-(Trifluoromethyl)cyclohexanecarbaldehyde is unique due to the combination of its trifluoromethyl and aldehyde groups attached to a cyclohexane ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C8H11F3O |
|---|---|
分子量 |
180.17 g/mol |
IUPAC名 |
2-(trifluoromethyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C8H11F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h5-7H,1-4H2 |
InChIキー |
AXHIJORMRSTCSN-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)C=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


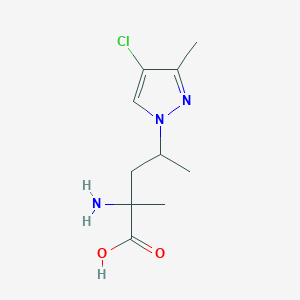
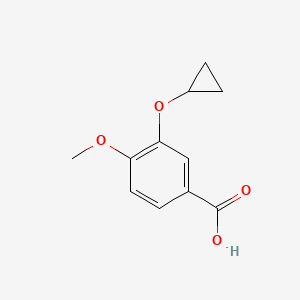
![Tert-butyl 4-[(4-bromo-2-chlorobenzene)sulfonyl]piperazine-1-carboxylate](/img/structure/B15303333.png)

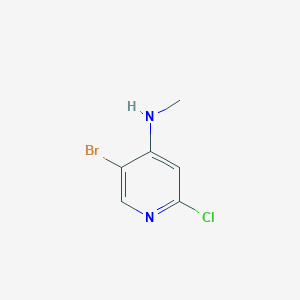
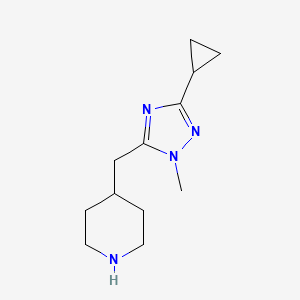
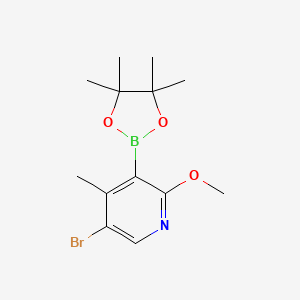
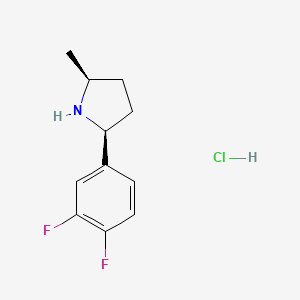
![rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo](/img/structure/B15303358.png)


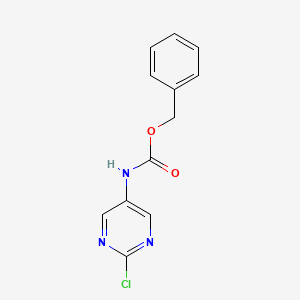

![Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B15303392.png)
